3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane

Description

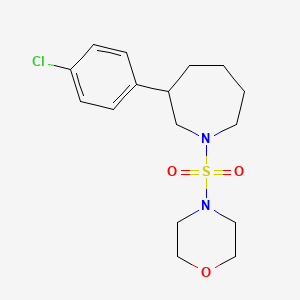

3-(4-Chlorophenyl)-1-(morpholine-4-sulfonyl)azepane is a seven-membered azepane ring derivative featuring a 4-chlorophenyl substituent at position 3 and a morpholine-4-sulfonyl group at position 1. The compound’s structural complexity arises from the integration of a sulfonamide-linked morpholine moiety, which may enhance solubility and bioavailability compared to simpler aromatic systems.

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)azepan-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJRNBJBFXKIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane typically involves multi-step organic reactions. One possible route could be:

Formation of the azepane ring: Starting with a suitable precursor, such as a 4-chlorophenyl-substituted amine, the azepane ring can be formed through cyclization reactions.

Introduction of the morpholine-4-sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atom or the aromatic ring.

Reduction: Reduction reactions could target the sulfonyl group or the aromatic ring.

Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the aromatic ring.

Scientific Research Applications

3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane could have several applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Cytotoxic Profiles of Halogen-Substituted Compounds

Key Observations:

Halogen Position and Cytotoxicity: The 4-chlorophenyl-substituted chalcone (compound 1) exhibited negligible cytotoxicity (LC50: 1,484.75 μg/mL), whereas the 3-bromophenyl analogue (compound 3) showed moderate activity (IC50: 100 μg/mL) . This suggests that halogen position (para vs. The target compound’s 4-chlorophenyl group may confer similar steric challenges, but its azepane core and sulfonamide group could mitigate this through improved solubility or alternative binding modes.

Role of Sulfonamide and Morpholine Moieties: The morpholine-4-sulfonyl group in the target compound is absent in the chalcone derivatives. Sulfonamides are known to enhance solubility and membrane permeability, which could improve pharmacokinetics compared to chalcones .

Biological Activity

3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane is an organic compound with a complex structure that includes a chlorophenyl group, a morpholine moiety, and an azepane ring. Its molecular formula is C15H19ClN2O2S, with a molecular weight of approximately 324.84 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticonvulsant.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The sulfonamide group enhances its interaction with various biological targets, while the azepane ring allows for diverse chemical transformations. The presence of the chlorophenyl group facilitates electrophilic aromatic substitution, which can lead to further derivatization.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, notably:

- Carbonic Anhydrases (CAs) : These metalloenzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibition of CAs has therapeutic implications for conditions like glaucoma.

- Butyrylcholinesterase (BChE) : This enzyme is involved in the breakdown of acetylcholine, and its inhibition may have applications in treating Alzheimer's disease.

The potential for enzyme inhibition is supported by studies showing that similar compounds can effectively target these enzymes, leading to promising therapeutic outcomes.

Anticonvulsant Properties

In addition to enzyme inhibition, this compound has demonstrated anticonvulsant properties in animal models. Research suggests that it protects against seizures induced by various convulsants, although the precise mechanism remains unclear. It is believed that this activity may be linked to the modulation of specific ion channels within the nervous system.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chlorophenyl and morpholine groups | Potential anticancer and anticonvulsant activity |

| Morpholine-4-sulfonamide | Sulfonamide functional group | Antibacterial properties |

| 4-chlorobenzenesulfonamide | Aromatic sulfonamide | Enzyme inhibition |

| 1-(methylsulfonyl)-azepane | Azepane ring with methylsulfonyl group | Neuropharmacological effects |

This table illustrates how this compound may share mechanisms of action with other compounds while also exhibiting unique properties due to its specific structure.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : Similar sulfonamide derivatives have shown significant antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The sulfonamide functionality is believed to enhance these effects through enzyme inhibition or receptor modulation.

- Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and target enzymes involved in cancer progression. These findings suggest that further exploration of its binding affinities could elucidate its potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane, and how can reaction conditions be optimized for yield improvement?

Synthesis typically involves multi-step processes:

- Step 1: Formation of the azepane core via cyclization of a diamine precursor, often using reductive amination or nucleophilic substitution .

- Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the substrate’s reactivity .

- Step 3: Sulfonation with morpholine-4-sulfonyl chloride under anhydrous conditions, employing bases like triethylamine to neutralize HCl byproducts .

Optimization Strategies: - Vary catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (DMF for polar aprotic conditions).

- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for sulfonation) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR: Assign peaks for the azepane ring (δ 2.5–3.5 ppm for N-CH₂), 4-chlorophenyl (δ 7.3–7.5 ppm), and morpholine-sulfonyl groups (δ 3.6–3.8 ppm for morpholine CH₂) .

- IR Spectroscopy: Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

- X-ray Crystallography: Resolve absolute stereochemistry and confirm bond angles using SHELX programs (e.g., SHELXL for refinement) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ at m/z calculated for C₁₇H₂₂ClN₂O₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Statistical Analysis: Apply multivariate regression to account for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing morpholine with piperidine) to isolate pharmacophoric features .

Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on sulfonyl oxygen hydrogen bonds and hydrophobic contacts with the chlorophenyl group .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent (TIP3P water model) .

- QSAR Modeling: Derive predictive models using descriptors like LogP, polar surface area, and topological torsion .

Q. What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical models?

- In Vitro Assays: Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Metabolite Identification: Use high-resolution tandem MS (e.g., Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- CYP Inhibition Screening: Evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in crystallographic data for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.